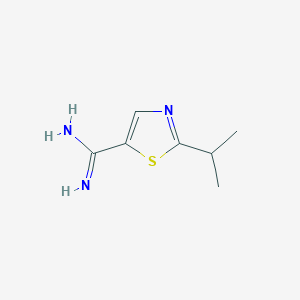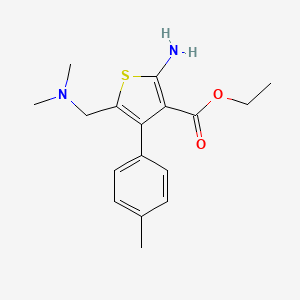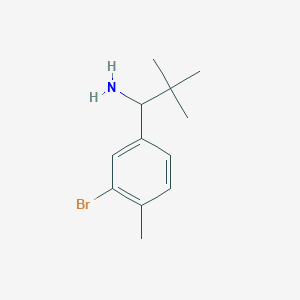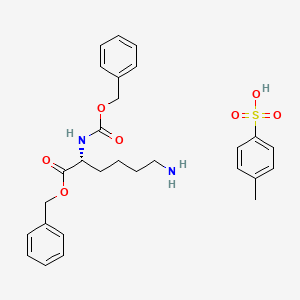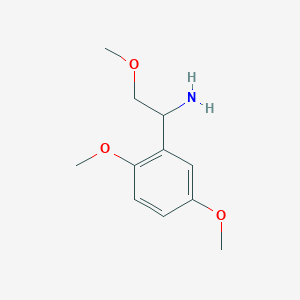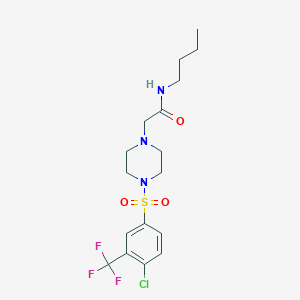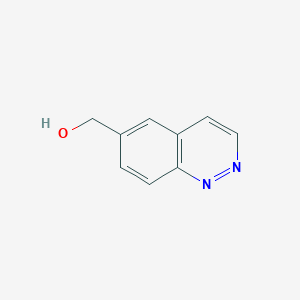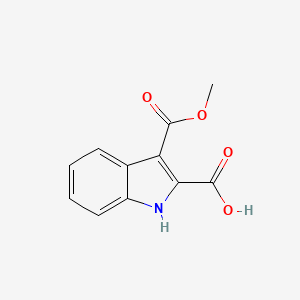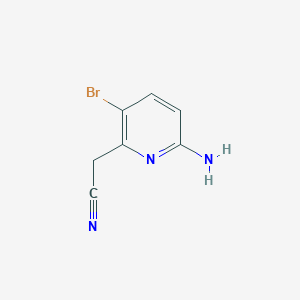
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and an acetonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces the bromine atom at the desired position on the pyridine ring. The subsequent introduction of the acetonitrile group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Amines and Nitro Derivatives: Formed through reduction and oxidation reactions, respectively.
Aplicaciones Científicas De Investigación
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used in the design and synthesis of probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing their activity and function. The acetonitrile group can also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-bromopyridine: Similar structure but lacks the acetonitrile group.
2-(6-Bromopyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)acetonitrile: Lacks both the amino and bromine groups.
Uniqueness
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is unique due to the presence of both the amino and bromine groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
2-(6-amino-3-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(10)11-6(5)3-4-9/h1-2H,3H2,(H2,10,11) |
Clave InChI |
QSZGRUZIKLOUGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
